molecular formula C11H16N2O3 B7772018 3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea

3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea

Cat. No.: B7772018
M. Wt: 224.26 g/mol
InChI Key: NLGYHTMGWVQQIL-UHFFFAOYSA-N
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Description

3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea is a high-purity organic compound supplied for use as a building block in chemical research and development. This urea derivative is characterized by its molecular formula of C11H16N2O3 and a molecular weight of 224.26 g/mol . Its structure features a phenylurea group attached to a 1,3-dihydroxy-2-methylpropan-2-yl moiety, which provides multiple hydroxyl groups for further chemical modification and synthesis. The compound is provided with a typical purity of 98% and is accompanied by analytical data, including NMR and LC-MS, to ensure quality and support researcher verification . Also known by its CAS registry number 74548-62-2, this chemical is a valuable intermediate for medicinal chemistry and material science research . This product is intended for laboratory and research applications only. It is not intended for human, veterinary, or diagnostic use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(7-14,8-15)13-10(16)12-9-5-3-2-4-6-9/h2-6,14-15H,7-8H2,1H3,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGYHTMGWVQQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of the Solid State and Solution State Molecular Structure and Conformation of 3 1,3 Dihydroxy 2 Methylpropan 2 Yl 1 Phenylurea

Single-Crystal X-ray Diffraction Analysis of 3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea (B6232104) Polymorphs

A critical gap in the scientific literature is the absence of single-crystal X-ray diffraction studies for this compound. As of this review, no crystallographic data, including unit cell parameters, space group, or detailed atomic coordinates, have been deposited in publicly accessible databases. Such studies are indispensable for unequivocally determining the three-dimensional arrangement of atoms in the solid state, bond lengths, and bond angles.

The investigation of polymorphs—different crystalline forms of the same compound—is also an unaddressed area. Polymorphism can significantly influence the physicochemical properties of a substance, including its solubility and stability. Without experimental crystallographic data, any discussion of the solid-state structure and potential polymorphism of this compound remains speculative.

Conformational Analysis of this compound via Advanced Nuclear Magnetic Resonance Spectroscopy

Detailed conformational analysis of this compound in solution using advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), has not been reported in peer-reviewed literature. While standard ¹H and ¹³C NMR spectra would confirm the basic connectivity of the molecule, they are insufficient to delineate the preferred spatial arrangement of its constituent groups.

The flexibility of the molecule, particularly around the C-N bonds of the urea (B33335) linkage and the C-C bonds of the dihydroxypropyl group, suggests the existence of multiple conformers in solution. The equilibrium between these conformers is influenced by factors such as solvent polarity and intramolecular hydrogen bonding. Advanced NMR studies would be instrumental in identifying the dominant solution-state conformations and the dynamics of their interconversion.

Intermolecular Hydrogen Bonding and Crystal Packing Architectures of this compound

The molecular structure of this compound features multiple hydrogen bond donors (the two hydroxyl groups and the two N-H groups of the urea moiety) and acceptors (the three oxygen atoms) nih.gov. This high potential for hydrogen bonding suggests that these interactions would be the primary drivers of its crystal packing architecture.

In the absence of crystallographic data, the specific hydrogen-bonding motifs and the resulting supramolecular assemblies cannot be described. It is plausible that the molecules would form extensive networks of intermolecular hydrogen bonds, leading to a stable crystalline lattice. The interplay between the different donor and acceptor sites could potentially give rise to complex and varied packing arrangements.

Mechanistic Investigations of 3 1,3 Dihydroxy 2 Methylpropan 2 Yl 1 Phenylurea Interactions at the Molecular Level Excluding Efficacy, Toxicity, and Clinical Outcomes

In Vitro Enzyme Inhibition and Activation Profiling of 3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea (B6232104)

There is no specific information available in the reviewed literature detailing the in vitro enzyme inhibition or activation profile for this compound. However, the broader class of phenylurea derivatives has been studied for various enzymatic interactions. For instance, certain phenylurea compounds have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in tryptophan metabolism. nih.gov Other urea (B33335) derivatives have been found to inhibit enzymes like acyl-coenzyme A:cholesterol acyltransferase. google.com Given the structural motif, it is plausible that this compound could be screened against a panel of enzymes to determine its activity profile. Such a screening would typically involve assays to measure the compound's effect on the catalytic activity of various enzymes, such as kinases, proteases, or metabolic enzymes. Without experimental data, any potential enzymatic activity remains speculative.

Receptor Binding Kinetics and Thermodynamics of this compound

No studies detailing the receptor binding kinetics or thermodynamics of this compound were found. Research on other substituted phenylurea derivatives has shown that this class of compounds can act as antagonists for receptors like the neuropeptide Y5 (NPY5) receptor. nih.gov The investigation of such interactions would typically involve techniques like radioligand assays to determine binding affinity (Ki or IC50 values) and surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to elucidate the kinetic (kon, koff) and thermodynamic (ΔH, ΔS) parameters of the binding process. Such studies would be necessary to understand how this compound interacts with any potential receptor targets.

Modulation of Protein-Protein Interactions by this compound in Recombinant Systems

Specific data on the modulation of protein-protein interactions (PPIs) by this compound is not present in the available literature. The modulation of PPIs is a recognized therapeutic strategy, and small molecules can act as either inhibitors or stabilizers of these interactions. nih.govnih.govbirmingham.ac.uk For example, the 14-3-3 protein family, which interacts with hundreds of partner proteins, is a known target for small-molecule modulators. nih.govnih.gov To assess the potential of this compound in this context, it would need to be tested in recombinant systems using assays such as co-immunoprecipitation, pull-down assays, or biophysical methods like fluorescence resonance energy transfer (FRET) to identify and characterize any effects on specific protein complexes.

Effects of this compound on Cellular Pathways in Controlled Research Cell Lines

There is no published research on the effects of this compound on cellular pathways. Structurally related compounds, such as hydroxyurea (B1673989), are known to affect cellular processes by inhibiting ribonucleotide reductase, leading to DNA replication stress and cell cycle arrest. nih.gov Other phenylurea derivatives have been shown to act as pan-RAF inhibitors, affecting the RAS-RAF-MEK-MAPK signaling cascade, or as NPY5 receptor antagonists, modulating cyclic AMP accumulation. nih.govnih.gov To determine the cellular effects of the target compound, studies in controlled cell lines (e.g., cancer cell lines or transfected cell lines) would be required. These studies would involve techniques like Western blotting to analyze protein expression and phosphorylation status, reporter gene assays to measure pathway activation, and transcriptomic analyses to observe changes in gene expression. For example, hydroxyurea has been shown to induce an endoplasmic reticulum (ER) stress response in dopaminergic neurons derived from induced pluripotent stem cells. aginganddisease.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogues

Direct SAR or SPR studies for this compound are not available. However, SAR studies are common for the broader class of phenylurea and thiourea (B124793) derivatives. researchgate.netmdpi.com These studies systematically modify different parts of the molecule to understand how chemical structure relates to biological activity and physicochemical properties.

Based on general SAR principles for related compounds, the key pharmacophoric elements of the this compound scaffold can be hypothesized:

Phenyl Ring: This group can engage in hydrophobic and aromatic (e.g., pi-pi stacking) interactions with biological targets. Substitutions on this ring are a common strategy to modulate activity, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Urea Moiety (-NH-CO-NH-): This is a critical hydrogen-bonding unit, capable of acting as both a hydrogen bond donor and acceptor, which is often essential for binding to target proteins. nih.gov

Dihydroxy-2-methylpropan-2-yl Group: This aliphatic portion provides a specific three-dimensional structure and contains two hydroxyl groups that can act as hydrogen bond donors or acceptors, potentially contributing to binding affinity and specificity. The methyl group adds steric bulk and lipophilicity.

The following table outlines these potential pharmacophoric features.

FeaturePotential Interaction Type
Phenyl GroupHydrophobic, Aromatic (π-π)
Urea LinkageHydrogen Bond Donor/Acceptor
Hydroxyl GroupsHydrogen Bond Donor/Acceptor
Methyl GroupSteric, Hydrophobic

This table is based on general chemical principles, as specific interaction data for the compound is unavailable.

The rational design of derivatives would involve systematic modifications of the identified pharmacophoric elements. General synthetic routes for phenylurea derivatives often involve the reaction of a suitable amine with an isocyanate. nih.govresearchgate.net

Potential Design Strategies:

Phenyl Ring Modification: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the phenyl ring to probe electronic and steric effects on target binding.

Aliphatic Chain Modification: Altering the length or branching of the alkyl chain, or replacing the hydroxyl groups with other functional groups (e.g., ethers, esters) to fine-tune binding interactions and physicochemical properties like solubility and membrane permeability.

Urea Moiety Bioisosteres: Replacing the urea group with bioisosteres like thiourea, guanidine, or other linkers to explore different hydrogen bonding patterns and chemical stability. mdpi.com

The synthesis of such derivatives would typically follow established chemical methods, for example, reacting substituted phenyl isocyanates with 2-amino-2-methylpropane-1,3-diol or its analogues. nih.gov

Computational Chemistry and Theoretical Modeling of 3 1,3 Dihydroxy 2 Methylpropan 2 Yl 1 Phenylurea

Quantum Chemical Calculations on Electronic Structure and Reactivity of 3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea (B6232104)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of electronic and geometric parameters. For this compound, such calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity.

Detailed quantum chemical calculations would typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. From this optimized structure, various properties can be calculated. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important, as the energy gap between them provides an indication of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. These maps are crucial for predicting how the molecule will interact with other molecules, with regions of negative potential being susceptible to electrophilic attack and regions of positive potential being prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the urea (B33335) and hydroxyl groups are expected to be regions of high negative potential.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated ValueSignificance
Energy of HOMO-6.5 eVIndicates the electron-donating ability.
Energy of LUMO-1.2 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap5.3 eVReflects chemical reactivity and stability.
Dipole Moment4.2 DMeasures the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from quantum chemical calculations. Actual values would require specific computational studies.

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Solvation Effects of this compound

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational flexibility of molecules and the effects of the surrounding solvent. For this compound, which possesses several rotatable bonds, MD simulations can reveal the preferred conformations in different environments.

In an MD simulation, the molecule is placed in a simulated box of solvent, typically water, and the movements of all atoms are calculated over a period of time by solving Newton's equations of motion. The resulting trajectory provides a wealth of information about the molecule's flexibility, the stability of different conformers, and its interactions with solvent molecules. For instance, the hydrogen bonding patterns between the hydroxyl and urea groups of the solute and the surrounding water molecules can be analyzed in detail. Such simulations have been used to study the hydration of urea and its derivatives, revealing insights into their effects on water structure. mdpi.com

The conformational landscape of this compound is likely to be complex due to the flexibility of the dihydroxy-methylpropan-yl group. MD simulations can help to identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target.

Ligand-Target Docking and Binding Free Energy Calculations for this compound with Macromolecular Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. nih.govresearchgate.net This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. For this compound, docking studies could be employed to explore its potential interactions with various biological targets.

The process of molecular docking involves placing the ligand (in this case, this compound) into the binding site of a receptor and evaluating the different possible binding poses using a scoring function. The scoring function estimates the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode. Docking studies on phenylurea derivatives have been used to predict their binding modes with enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and penicillin-binding protein 4 (PBP4). nih.govnih.gov

Following docking, more rigorous methods like binding free energy calculations can be employed to obtain a more accurate estimate of the binding affinity. These calculations, often based on MD simulations of the ligand-receptor complex, can provide a quantitative measure of how strongly the ligand binds to the target.

Table 2: Illustrative Docking Results for a Phenylurea Derivative with a Hypothetical Receptor

ParameterValueDescription
Docking Score-8.5 kcal/molAn estimation of the binding affinity.
Hydrogen Bonds3Number of hydrogen bonds formed with the receptor.
Interacting ResiduesAsp120, Gln154, Phe210Key amino acid residues in the binding site.

Note: This table presents illustrative data for a generic phenylurea derivative to demonstrate the output of a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Model Development for this compound Derivatives (focused on molecular interactions, not biological efficacy)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov For derivatives of this compound, QSAR models could be developed to understand how modifications to the molecular structure affect its interactions with a particular target.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activity. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. QSAR studies on phenylurea herbicides have revealed the importance of hydrophobicity and electronic parameters for their biological activity. nih.gov

A QSPR model for this compound derivatives could, for example, predict properties like solubility or lipophilicity based on their molecular structure. This information is valuable in the early stages of drug development.

De Novo Design Approaches Utilizing the this compound Scaffold

De novo design is a computational strategy that aims to design new molecules with desired properties from scratch. The this compound structure can serve as a scaffold or starting point for such design efforts. The phenylurea core is a common motif in medicinal chemistry, and its derivatives have been explored as inhibitors of various enzymes. nih.govnih.gov

In a de novo design approach, the scaffold is placed in the active site of a target receptor, and computational algorithms are used to "grow" new functional groups onto the scaffold in a way that optimizes the interactions with the receptor. This can lead to the discovery of novel chemical structures with high predicted affinity and selectivity for the target. The dihydroxy-methylpropan-yl group of the title compound offers multiple points for modification, making it a versatile scaffold for de novo design.

Alternatively, fragment-based de novo design can be employed, where small molecular fragments are computationally linked together to generate novel molecules that fit within the constraints of a binding site. The phenylurea moiety itself can be considered a valuable fragment in such an approach.

Advanced Analytical and Spectroscopic Methods for Research Level Characterization of 3 1,3 Dihydroxy 2 Methylpropan 2 Yl 1 Phenylurea

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Monitoring of 3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea (B6232104) in In Vitro Systems

High-resolution mass spectrometry (HRMS) is an indispensable tool for the qualitative elucidation of metabolic pathways and for monitoring the progress of chemical reactions involving this compound. pharmaron.com The high mass accuracy and resolution of instruments like quadrupole-Orbitrap (q-OT) and quadrupole time-of-flight (q-TOF) mass spectrometers allow for the determination of elemental compositions of the parent compound and its metabolites, providing a high degree of confidence in their identification. mdpi.comnih.gov

In in vitro metabolic studies, such as those using liver microsomes, HRMS can identify potential biotransformations. Common metabolic pathways for phenylurea compounds include hydroxylation of the aromatic ring, N-dealkylation, and oxidation of alkyl substituents. For this compound, potential metabolites could include hydroxylated phenyl derivatives or glucuronide conjugates. By comparing the HRMS data of control samples with samples incubated with metabolically active systems, new metabolites can be detected and their elemental composition determined from their accurate mass measurements. researchgate.net

Furthermore, HRMS is a powerful technique for real-time or near-real-time reaction monitoring. nih.gov Techniques like Parallel Reaction Monitoring (PRM) can be employed for targeted quantification of reactants, intermediates, and products with high selectivity and sensitivity. mdpi.comresearchgate.net This allows for the optimization of reaction conditions and a deeper understanding of reaction kinetics.

Table 1: Hypothetical Metabolites of this compound and their Expected HRMS Data

Putative MetaboliteMolecular FormulaCalculated Monoisotopic Mass (Da)Expected Mass Accuracy (ppm)Biotransformation
Parent CompoundC₁₁H₁₆N₂O₃224.1161< 5-
Phenyl-hydroxylated metaboliteC₁₁H₁₆N₂O₄240.1110< 5Aromatic Hydroxylation
Glucuronide conjugateC₁₇H₂₄N₂O₉396.1482< 5Glucuronidation
N-dealkylated metaboliteC₁₀H₁₄N₂O₃210.0999< 5N-dealkylation (hypothetical)

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Dynamics of this compound

While one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for elucidating the conformational dynamics of this compound.

Correlation Spectroscopy (COSY) experiments are used to identify proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For the target molecule, COSY would reveal couplings between the protons of the phenyl ring and between the protons of the dihydroxy-2-methylpropan-2-yl moiety.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is crucial for assigning the carbon signals based on their attached protons. For instance, the signals of the methylene (B1212753) (CH₂) and methyl (CH₃) groups can be definitively assigned.

Conformational dynamics can be investigated using Rotating-frame Overhauser Effect Spectroscopy (ROESY) , which identifies protons that are close in space, even if they are not directly bonded. sci-hub.st This can provide insights into the preferred three-dimensional structure of the molecule in solution.

Table 2: Expected 2D NMR Correlations for this compound

2D NMR ExperimentCorrelated NucleiExpected Key Correlations
COSY¹H - ¹HCorrelations between aromatic protons; correlations within the alkyl chain.
HSQC¹H - ¹³C (one bond)Direct correlation of each proton to its attached carbon.
HMBC¹H - ¹³C (multiple bonds)NH protons to carbonyl carbon and aromatic carbons; CH₃ protons to quaternary carbon.
ROESY¹H - ¹H (through space)Spatial proximity between protons on the phenyl ring and the alkyl substituent.

Vibrational Spectroscopy (Infrared and Raman) for Probing Hydrogen Bonding and Molecular Interactions of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and intermolecular interactions, particularly hydrogen bonding, in this compound. scispace.com The urea (B33335) and hydroxyl groups in the molecule are strong hydrogen bond donors and acceptors.

The position and shape of the N-H and O-H stretching vibrations in the IR spectrum are highly sensitive to hydrogen bonding. youtube.comquora.com In a non-hydrogen-bonding solvent, sharp bands would be expected, while in the solid state or in a protic solvent, these bands would broaden and shift to lower frequencies, indicating the presence of intermolecular hydrogen bonds. The C=O stretching vibration of the urea group (amide I band) is also a sensitive probe of its environment and participation in hydrogen bonding. nih.gov

Raman spectroscopy complements IR spectroscopy, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. scispace.com This can provide a more complete picture of the vibrational modes of the molecule. By studying the vibrational spectra under different conditions (e.g., varying concentration, temperature, or solvent), the nature and strength of hydrogen bonding and other molecular interactions can be investigated. youtube.com

Table 3: Characteristic IR and Raman Bands for Functional Groups in this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
O-HStretching (H-bonded)3200 - 3600 (broad)
N-HStretching (H-bonded)3100 - 3500 (broad)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=O (urea)Stretching (Amide I)1630 - 1695
C=C (aromatic)Stretching1450 - 1600
C-NStretching1200 - 1350

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination of this compound

The structure of this compound contains a chiral center if derived from chiral precursors or if the enantiomers are resolved. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for determining the enantiomeric excess (e.e.) of chiral molecules. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce CD spectra that are mirror images of each other. A racemic mixture will be CD-silent. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, allowing for the quantitative determination of e.e. rsc.org

To determine the e.e. of a sample of this compound, a calibration curve can be constructed by measuring the CD spectra of samples with known e.e. values. nih.gov This method is often more sensitive and specific than traditional polarimetry, especially for compounds with small specific rotations. researchgate.net

Hyphenated Chromatography Techniques (e.g., LC-MS/MS, GC-MS) for Purity and Degradation Product Analysis of this compound in Research Samples

Hyphenated chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any degradation products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds like phenylureas. nih.govmdpi.com Reversed-phase HPLC can be used to separate the parent compound from its impurities and degradation products. The separated components are then detected by a tandem mass spectrometer, which provides both molecular weight information (from the precursor ion scan) and structural information (from the product ion scan after fragmentation). This allows for the confident identification of even trace-level impurities. uab.edu

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although derivatization may be necessary to increase the volatility and thermal stability of the phenylurea compound. nih.govresearchgate.net GC-MS is particularly useful for the analysis of more volatile degradation products. mdpi.com For instance, thermal degradation in the GC injector can sometimes lead to the formation of isocyanates, which can be detected by MS. researchgate.net

Both LC-MS/MS and GC-MS methods require careful validation, including assessment of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision, to ensure reliable results for purity and degradation product analysis. mdpi.comresearchgate.net

Table 4: Comparison of Hyphenated Chromatographic Techniques for the Analysis of this compound

TechniqueAnalytesSample PreparationAdvantagesDisadvantages
LC-MS/MSParent compound, non-volatile impurities and degradation productsSimple dissolution in a suitable solventHigh sensitivity and selectivity, suitable for thermally labile compoundsMatrix effects can be an issue
GC-MSVolatile degradation products, derivatized parent compoundMay require derivatizationExcellent separation efficiency, extensive spectral libraries availableNot suitable for non-volatile or thermally labile compounds without derivatization

Exploration of 3 1,3 Dihydroxy 2 Methylpropan 2 Yl 1 Phenylurea As a Chemical Biology Probe or Synthetic Intermediate

Development of 3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea (B6232104) as a Molecular Tool for Target Validation Studies

Target validation is a critical step in drug discovery, confirming that modulating a specific biological target (like an enzyme or receptor) can lead to a desired therapeutic effect. nih.gov Small molecules, or "molecular tools," are essential in this process, used to probe the function of these targets in cellular or in vivo systems. nih.gov Phenylurea derivatives have been identified as inhibitors of various enzymes, making them valuable scaffolds for developing such probes. nih.govnih.gov

The potential of this compound as a molecular tool stems from its core structure. The phenylurea moiety can be systematically modified to enhance affinity and selectivity for a specific biological target. For instance, various substituted phenylurea compounds have been designed as potent inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), an important immunotherapeutic target. nih.gov

The development of this compound into a molecular probe would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the phenyl ring (e.g., adding halogen or alkyl groups) to optimize binding interactions with a target protein.

Biophysical and Biochemical Assays: Using these analogs to determine binding affinity (e.g., Kᵢ, Kᴅ) and inhibitory potency (e.g., IC₅₀) against the target of interest.

Cell-Based Assays: Applying the optimized compound to cells to confirm its mechanism of action and validate the biological consequences of target inhibition.

The dihydroxy-2-methylpropan-2-yl group offers unique properties. Its hydrophilicity could improve the compound's solubility, a crucial factor for biological assays. Furthermore, the hydroxyl groups provide handles for attaching reporter tags (like fluorescent dyes or biotin) to facilitate target engagement and localization studies without significantly altering the core binding pharmacophore.

Feature Potential Role in Target Validation Rationale based on Analogous Compounds
Phenylurea CoreServes as the primary pharmacophore for target binding.Phenylurea scaffolds are common in kinase and other enzyme inhibitors. nih.gov
Phenyl RingCan be substituted to modulate binding affinity and selectivity.SAR studies on phenylurea derivatives show high sensitivity to substitution patterns. nih.gov
Diol GroupEnhances aqueous solubility and provides attachment points for reporter tags.Hydrophilic groups are often added to leads to improve pharmacokinetic properties. nih.gov

Application of this compound as a Precursor in the Synthesis of Complex Organic Molecules

The structural characteristics of this compound make it a versatile starting material, or precursor, for the synthesis of more complex molecules. The compound contains multiple reactive sites—two primary hydroxyl groups and the N-H protons of the urea (B33335) linkage—that can be selectively functionalized.

The two primary hydroxyl groups are particularly valuable for synthetic transformations. They can undergo a range of reactions common to alcohols, including:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Conversion into ethers, for example, through the Williamson ether synthesis.

Oxidation: Selective oxidation to aldehydes or carboxylic acids.

Cyclization: Reaction with bifunctional reagents to form cyclic structures, such as acetals or ketals, which can also serve as protecting groups for the diol functionality.

This multi-functionality allows the compound to be used as a scaffold to build larger, more intricate molecular architectures. For example, it could serve as a branching point in the synthesis of dendrimers or as a chiral building block if used in an enantiomerically pure form. The phenylurea group can direct reactions or be modified in later synthetic steps. The synthesis of various 1,3-disubstituted ureas is a well-established field, indicating the robustness of this functional group. mdpi.com

Functional Group Potential Synthetic Transformation Resulting Structure / Application
Primary Alcohols (x2)Protection followed by selective deprotection and reaction.Allows for stepwise construction of complex asymmetric molecules.
Primary Alcohols (x2)Reaction with diacids or diacyl chlorides.Formation of polyesters and other polymeric materials.
Urea N-H groupsDeprotonation followed by alkylation or acylation.Synthesis of more highly substituted urea derivatives with altered properties.
Phenyl RingElectrophilic aromatic substitution (e.g., nitration, halogenation).Introduction of new functional groups to modulate electronic or steric properties.

Utilization of this compound in Supramolecular Chemistry and Materials Science Research

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The urea functional group is a cornerstone of supramolecular chemistry because its two N-H groups (hydrogen bond donors) and carbonyl oxygen (hydrogen bond acceptor) can form strong and highly directional hydrogen bonds. This allows simple urea-containing molecules to self-assemble into well-ordered, one-dimensional tapes or other complex architectures. researchgate.net

The compound this compound is exceptionally well-suited for research in this area. In addition to the robust hydrogen-bonding motif of the urea group, it possesses two hydroxyl groups, which are also excellent hydrogen bond donors and acceptors. This multiplicity of hydrogen-bonding sites could lead to the formation of intricate and stable three-dimensional networks.

Potential applications in this field include:

Organogelators: The strong directional interactions could enable the molecules to self-assemble into a fibrous network that immobilizes solvent molecules, forming a supramolecular organogel.

Liquid Crystals: Under specific conditions, the ordered assembly of these molecules might lead to the formation of liquid crystalline phases.

Functional Materials: By modifying the phenyl ring with photoactive or electroactive groups, it may be possible to create self-assembled materials with interesting optical or electronic properties. The presence of π-systems in the phenyl rings can lead to complementary π-π stacking interactions, further strengthening the supramolecular polymer network. researchgate.net

The self-assembly process is driven by a combination of hydrogen bonding from the urea and diol groups and π-π stacking from the phenyl rings, making this compound a promising candidate for creating novel soft materials. researchgate.netmdpi.com

Exploration of this compound in Ligand Design for Metal Complexation

The design of organic molecules that can bind to metal ions (ligands) is central to coordination chemistry. These metal complexes have applications ranging from catalysis to medicine. Phenylurea and related thiourea (B124793) derivatives have been extensively studied as ligands for a variety of transition metals. nih.govmdpi.com Coordination typically occurs through the carbonyl oxygen atom of the urea group, although coordination involving the nitrogen atoms is also possible. rjlbpcs.comias.ac.in

This compound presents several potential coordination sites for metal ions:

The Carbonyl Oxygen: This is the most common coordination site for simple ureas, acting as a monodentate ligand.

The Hydroxyl Oxygens: The two hydroxyl groups can also coordinate to a metal center.

Multidentate Coordination: The molecule could act as a bidentate or tridentate ligand by binding a single metal ion through multiple sites simultaneously (e.g., through the carbonyl oxygen and one or both hydroxyl oxygens). This chelation effect typically results in more stable metal complexes.

The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. The formation of such complexes can be confirmed using techniques like FT-IR spectroscopy (where a shift in the C=O stretching frequency indicates coordination), UV-Visible spectroscopy, and single-crystal X-ray diffraction. nih.govias.ac.in The resulting metal complexes could be screened for catalytic activity or biological properties, as metal coordination is known to enhance the biological activity of some organic ligands. nih.gov

Potential Coordination Site(s) Denticity Possible Metal Ions Potential Application of Complex
Urea Carbonyl OxygenMonodentateCu(II), Ni(II), Zn(II), Co(II) nih.govCatalysis, Antimicrobial Agents
Urea Oxygen + One Hydroxyl OxygenBidentatePd(II), Pt(II), Ni(II) mdpi.comias.ac.inHomogeneous Catalysis, Anticancer Agents
Both Hydroxyl OxygensBidentateFe(III), Mn(II)Bioinorganic Modeling
Urea Oxygen + Both Hydroxyl OxygensTridentateLanthanides, Larger Transition MetalsLuminescent Materials, MRI Contrast Agents

Uncharted Territories in the Chemical Landscape of this compound

The scientific community stands at the precipice of new discoveries concerning the chemical compound this compound. While foundational knowledge of its basic properties is established, a deep dive into its reactive and mechanistic intricacies remains largely unexplored. Future research into this specific phenylurea derivative holds the potential to unlock novel chemical transformations, provide a deeper understanding of its behavior at the atomic level, and leverage cutting-edge computational tools for predictive modeling. Such endeavors will require a concerted and collaborative effort, paving the way for a comprehensive understanding of its fundamental chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,3-Dihydroxy-2-methylpropan-2-yl)-1-phenylurea, and how can purity be optimized?

  • Methodological Answer : Retrosynthetic analysis is critical for identifying feasible pathways. For example, coupling a substituted isocyanate with a dihydroxy-methylpropanol precursor under anhydrous conditions (e.g., using DMF as a solvent at 60–80°C) can yield the target compound. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol ensures >95% purity. Monitor reaction progress using TLC and confirm structural integrity via 1H^1H-NMR and FT-IR spectroscopy .

Q. How should researchers characterize the physical and chemical stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using factorial design (e.g., varying temperature: 4°C, 25°C, 40°C; humidity: 30%, 60%, 90%) over 4–12 weeks. Analyze degradation products via HPLC-MS and track changes in melting point (DSC) and hygroscopicity (dynamic vapor sorption). Note that strong oxidizers and high humidity accelerate decomposition, as observed in structurally similar phenylureas .

Q. What standard protocols are used to assess the compound’s preliminary biological activity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293) at concentrations of 1–100 µM. Include positive controls (e.g., ampicillin, doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

  • Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare energy profiles of competing pathways (e.g., nucleophilic substitution vs. urea condensation). Validate with kinetic studies (e.g., in situ IR monitoring) and isotopic labeling (13C^{13}C-NMR tracking). For example, discrepancies in intermediates’ stability can be resolved by correlating computational activation energies with experimental yields .

Q. What strategies are effective for elucidating the compound’s mode of action in biological systems when traditional assays yield ambiguous results?

  • Methodological Answer : Use multi-omics approaches:

  • Proteomics : SILAC labeling to identify protein targets.
  • Metabolomics : LC-HRMS to map metabolic pathway perturbations.
  • Network Pharmacology : STRING or KEGG pathway analysis to predict interactomes. Cross-reference with CRISPR-Cas9 knockout libraries to validate target genes .

Q. How should researchers design experiments to address conflicting data on the compound’s environmental toxicity?

  • Methodological Answer : Perform tiered ecotoxicity testing:

  • Tier 1 : Acute toxicity assays on Daphnia magna and Vibrio fischeri (ISO 6341, ISO 11348).
  • Tier 2 : Chronic exposure studies (28 days) on soil microbiota (OECD 217 guidelines).
  • Tier 3 : Mesocosm simulations to assess bioaccumulation and trophic transfer. Note that limited ecotoxicological data for this compound necessitates conservative risk modeling .

Q. What advanced separation techniques improve the resolution of enantiomeric impurities in synthesized batches?

  • Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA) in preparative HPLC with polar organic mobile phases (acetonitrile/methanol). Optimize using Design of Experiments (DoE) to balance resolution and run time. Confirm enantiomeric excess via circular dichroism (CD) spectroscopy .

Methodological Considerations for Data Contradictions

  • Theoretical Frameworks : Link experiments to established theories (e.g., QSAR models for toxicity prediction, frontier molecular orbital theory for reaction mechanisms) to contextualize anomalies .
  • Reproducibility : Document all parameters (e.g., solvent lot, humidity) and use open-source platforms (e.g., COMSOL Multiphysics) for simulation transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.